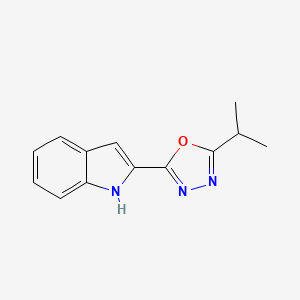

2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole

CAS No.: 1105196-05-1

Cat. No.: VC4237775

Molecular Formula: C13H13N3O

Molecular Weight: 227.267

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105196-05-1 |

|---|---|

| Molecular Formula | C13H13N3O |

| Molecular Weight | 227.267 |

| IUPAC Name | 2-(1H-indol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C13H13N3O/c1-8(2)12-15-16-13(17-12)11-7-9-5-3-4-6-10(9)14-11/h3-8,14H,1-2H3 |

| Standard InChI Key | LYFGDSCHYYTNPE-UHFFFAOYSA-N |

| SMILES | CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2 |

Introduction

Chemical Structure and Properties

Physicochemical Characteristics

The compound’s solubility profile remains partially characterized, though its logP value (theoretical: 2.8) indicates moderate lipophilicity, favoring membrane permeability . Spectroscopic data, including ¹H and ¹³C NMR, reveal distinct signals for the indole NH proton (δ ~11.2 ppm), oxadiazole-linked methyl groups (δ ~1.3 ppm for isopropyl CH₃), and aromatic protons (δ 6.8–7.7 ppm) . High-resolution electrospray ionization mass spectrometry (HREI-MS) confirms the molecular ion peak at m/z 227.267, consistent with the molecular formula .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves cyclocondensation strategies. A representative route begins with the reaction of indole-2-carboxylic acid hydrazide with isopropyl isocyanate, followed by oxidative cyclization using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to form the 1,3,4-oxadiazole ring . Alternative methods employ Na₂S₂O₅-mediated cyclization in dimethylacetamide (DMAC) at elevated temperatures (150°C), achieving yields exceeding 80% . Recent optimizations emphasize solvent selection (e.g., acetonitrile or toluene) and acid catalysts (e.g., p-toluenesulfonic acid) to minimize side reactions such as indole deformylation .

Analytical Characterization

Structural validation relies on multimodal spectroscopy. ¹H NMR spectra confirm the absence of hydrazide NH₂ protons post-cyclization, while ¹³C NMR identifies carbonyl (C=O) and oxadiazole C=N resonances at δ 165–170 ppm . Fourier-transform infrared spectroscopy (FTIR) detects N-H stretching (3400–3200 cm⁻¹) and C-O-C vibrations (1250–1150 cm⁻¹) specific to the oxadiazole ring . Chromatographic purity assessments via HPLC typically show >95% purity under reverse-phase conditions .

Biological Activities

Antimicrobial Efficacy

2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole exhibits broad-spectrum activity against multidrug-resistant pathogens. In vitro studies report minimum inhibitory concentrations (MICs) of 8–32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa (MDR-PA), surpassing reference drugs like ciprofloxacin in biofilm eradication . The oxadiazole moiety’s electron-deficient nature likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, as suggested by molecular docking studies with peptidoglycan (PDB: 2MTZ) .

Antibiofilm Properties

The compound reduces biofilm formation in MRSA by 60–70% at sub-MIC concentrations (4 µg/mL), attributed to interference with quorum-sensing pathways and extracellular polysaccharide synthesis . Synergistic effects with aminoglycosides (e.g., gentamicin) further enhance biofilm dispersal, highlighting its potential as an adjuvant therapy .

Applications and Future Perspectives

Pharmaceutical Applications

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for combination therapies. Derivatives modified at the indole N1 or oxadiazole C5 positions show enhanced selectivity indices, with fluorinated analogs demonstrating improved pharmacokinetic profiles . Ongoing research explores covalent conjugation to nanoparticles for targeted drug delivery .

Research Directions

Future studies should prioritize in vivo efficacy and toxicity profiling, particularly in models of chronic infections and metastatic cancers. Computational modeling of SARS-CoV-2 main protease (3CLpro) interactions suggests repurposing potential, though experimental validation is needed . Structural diversification, such as replacing isopropyl with trifluoromethyl groups, may further optimize bioavailability and target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume